molecular formula C19H15Cl2NO4S2 B3729157 N-benzyl-2-chloro-5-[(4-chlorophenyl)sulfonyl]benzenesulfonamide

N-benzyl-2-chloro-5-[(4-chlorophenyl)sulfonyl]benzenesulfonamide

Cat. No. B3729157
M. Wt: 456.4 g/mol
InChI Key: GVVZXIFXTCYAIB-UHFFFAOYSA-N
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Description

“N-benzyl-2-chloro-5-[(4-chlorophenyl)sulfonyl]benzenesulfonamide” is a chemical compound. It has a molecular weight of 287.162 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . Another study reported the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-chloro-5-[(4-chlorophenyl)sulfonyl]benzenesulfonamide” can be represented by the SMILES string Cc1ccc(cc1S(=O)(=O)NCc2ccccc2)S(=O)(=O)c3ccc(cc3)Cl . The InChI representation is InChI=1S/C20H18ClNO4S2/c1-15-7-10-19(27(23,24)18-11-8-17(21)9-12-18)13-20(15)28(25,26)22-14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3 .


Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline, a related compound, in a water/acetonitrile mixture has been studied. It was established that under these conditions, the anodically generated chloronium reacts with benzenesulfonic acid to produce the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives .

Mechanism of Action

While the specific mechanism of action for “N-benzyl-2-chloro-5-[(4-chlorophenyl)sulfonyl]benzenesulfonamide” is not directly available, related compounds have been studied. For instance, certain benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors .

Future Directions

While specific future directions for “N-benzyl-2-chloro-5-[(4-chlorophenyl)sulfonyl]benzenesulfonamide” are not directly available, indole derivatives, which are structurally similar, have been noted for their diverse biological and clinical applications, indicating potential areas of future research .

properties

IUPAC Name

N-benzyl-2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO4S2/c20-15-6-8-16(9-7-15)27(23,24)17-10-11-18(21)19(12-17)28(25,26)22-13-14-4-2-1-3-5-14/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVZXIFXTCYAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-5-(4-chlorophenyl)sulfonylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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